4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine
CAS No.: 2640974-58-7
Cat. No.: VC11848568
Molecular Formula: C15H20N6OS
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640974-58-7 |
|---|---|
| Molecular Formula | C15H20N6OS |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | thiomorpholin-4-yl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C15H20N6OS/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2 |
| Standard InChI Key | JZTNDZBFVJRWAD-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCSCC4 |
| Canonical SMILES | C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCSCC4 |
Introduction
Structural Features
-
Molecular Formula: The molecular formula for this compound would likely involve a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, reflecting its complex structure.
-
Functional Groups: The compound includes a triazole ring, a pyridazine ring, a piperidine ring, and a thiomorpholine group, each contributing to its potential reactivity and biological activity.
Synthesis Approaches
While specific synthesis methods for 4-(1-{ triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine are not detailed in available literature, compounds with similar structures often involve multi-step synthesis pathways. These may include reactions typical of heterocycles and amides, such as cyclization and condensation reactions.
Comparison with Similar Compounds
Future Research Directions
Given the lack of specific data on 4-(1-{ triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine, future research should focus on:
-
Synthetic Method Development: Establishing efficient synthesis routes.
-
Biological Activity Assessment: Investigating potential pharmacological effects.
-
Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume